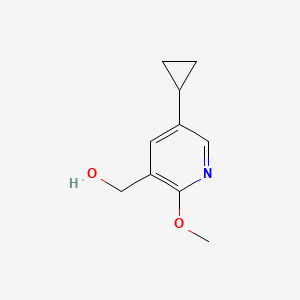
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of pyridine, featuring a cyclopropyl group and a methoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-2-methoxypyridin-3-yl)methanol typically involves the following steps:
Formation of Pyridine Aldehyde: Pyridine is oxidized to form pyridine aldehyde.
Methoxylation: Pyridine aldehyde reacts with methanol under acidic conditions to produce 5-hydroxy-2-methoxypyridine.
Cyclopropylation: The hydroxy group is substituted with a cyclopropyl group to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropyl-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity. Further research is needed to fully understand its molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxypyridin-3-yl)methanol: Similar structure but lacks the cyclopropyl group.
(5-Chloro-2-methoxypyridin-3-yl)methanol: Contains a chlorine atom instead of a cyclopropyl group.
(5,6-Dimethoxypyridin-3-yl)methanol: Features additional methoxy groups on the pyridine ring.
Uniqueness
(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(5-cyclopropyl-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-5,7,12H,2-3,6H2,1H3 |
Clave InChI |
JEMCSKVSXAMTGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)C2CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















